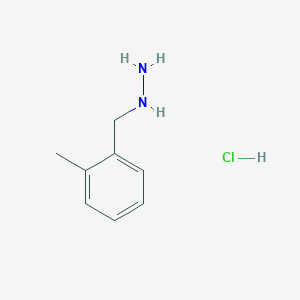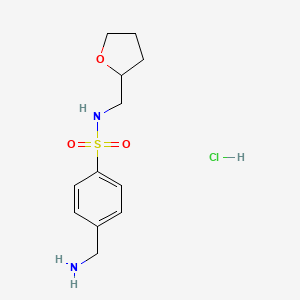
4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride
Descripción general
Descripción
4-(Aminomethyl)-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide hydrochloride, also known as AMOB-HCl, is a synthetic compound that has been used in various scientific research applications. It is a white crystalline powder that is soluble in water and ethanol. AMOB-HCl is an important tool for scientists to study the structure and function of proteins, enzymes, and other biological molecules.
Aplicaciones Científicas De Investigación
Molecular Interactions and Properties : Sulfonamides, including compounds similar to the one , have been studied for their molecular interactions in crystals and solutions. Research has focused on their sublimation, solubility, solvation, distribution, and crystal structure, providing insights into their thermochemical parameters and potential applications in pharmaceutics and materials science (Perlovich et al., 2008).
Synthesis and Characterization : The creation of new amino acid derivatives of related sulfonamide compounds has been investigated, demonstrating the versatility of sulfonamides in synthesizing novel organic compounds with potential therapeutic applications (Riabchenko et al., 2020).
Antimicrobial and Antifungal Properties : Novel sulfonamide derivatives have shown significant antimicrobial and antifungal activities, suggesting their potential use in developing new antibacterial and antifungal agents (Chohan et al., 2006).
Cancer Research : Research has explored the pro-apoptotic effects of new sulfonamide derivatives, activating key pathways in cancer cells. This suggests a potential for developing sulfonamide-based therapies targeting specific cancer cell mechanisms (Cumaoğlu et al., 2015).
Inhibition of Carbonic Anhydrases : Sulfonamide compounds have been investigated for their ability to inhibit carbonic anhydrases, enzymes involved in various physiological processes. Such studies highlight the therapeutic potential of sulfonamides in treating conditions related to enzyme dysfunction (Sethi et al., 2013).
Propiedades
IUPAC Name |
4-(aminomethyl)-N-(oxolan-2-ylmethyl)benzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S.ClH/c13-8-10-3-5-12(6-4-10)18(15,16)14-9-11-2-1-7-17-11;/h3-6,11,14H,1-2,7-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYJANRFJOBAME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=C(C=C2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



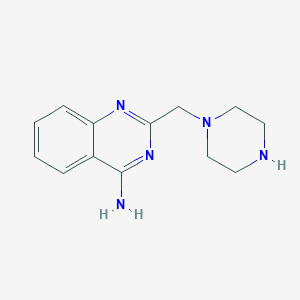
![5-[(3,4-Dimethylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1520882.png)

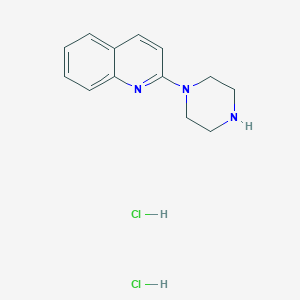

![2-[(5-amino-1H-1,2,4-triazol-1-yl)methyl]succinic acid](/img/structure/B1520888.png)

![1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1520894.png)
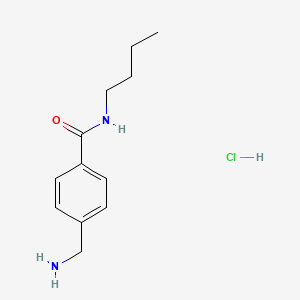
![N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520896.png)
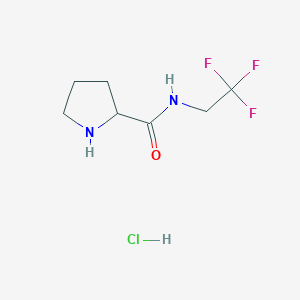

![3-[(3-Methylbenzyl)amino]propanoic acid hydrochloride](/img/structure/B1520902.png)
